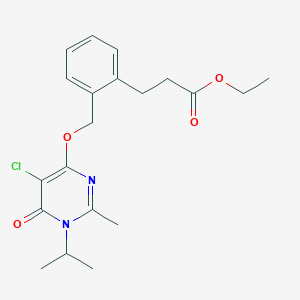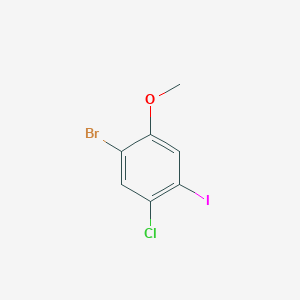
Ethyl 3-(2-((5-chloro-1,6-dihydro-1-isopropyl-2-methyl-6-oxopyrimidin-4-yloxy)methyl)phenyl)propanoate
Übersicht
Beschreibung
The compound of interest, Ethyl 3-(2-((5-chloro-1,6-dihydro-1-isopropyl-2-methyl-6-oxopyrimidin-4-yloxy)methyl)phenyl)propanoate, is a complex organic molecule that appears to be related to various research efforts in the synthesis and characterization of ethyl propanoate derivatives. These derivatives have been studied for their potential applications in areas such as insect growth regulation, herbicide development, and the exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of related ethyl propanoate compounds involves multi-step chemical reactions, often starting from commercially available materials. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was achieved using spectroscopic techniques such as FT-IR, NMR, and ESI-MS, indicating a structured approach to confirming the chemical structure of the synthesized compounds . Similarly, the synthesis of other related compounds, such as ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, involved characterizing the structures with NMR, HRMS, and X-ray single-crystal diffraction . These methods are crucial for ensuring the accuracy of the synthesized compounds and their potential applications.
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using advanced techniques. X-ray diffraction crystallography has been employed to elucidate the crystal structure of molecules like ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, providing detailed insights into the arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations, including molecular geometry and vibrational frequencies, have been used to further understand the molecular structure and confirm the experimental findings .
Chemical Reactions Analysis
The chemical reactivity of these compounds is explored through various analyses, including natural bond orbital (NBO) analysis to study intramolecular charge transfer and electron density delocalization . The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are calculated to describe global reactivity descriptors, which are important for understanding the bioactivity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl propanoate derivatives are determined through experimental and computational methods. The vibrational frequencies and NMR chemical shifts are calculated using DFT to match the experimental spectra, providing a comprehensive understanding of the molecular vibrations and electronic environment . Additionally, properties such as nonlinear optical (NLO) behavior and molecular electrostatic potential (MEP) are evaluated to gain insights into the electronic properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Polymorphism Characterization
- Spectroscopic and Diffractometric Studies: A study by Vogt et al. (2013) in "Crystal Growth & Design" explored the polymorphic forms of a structurally similar compound, using spectroscopic and diffractometric techniques. This research provides insight into the analytical and physical characterization of compounds like Ethyl 3-(2-((5-chloro-1,6-dihydro-1-isopropyl-2-methyl-6-oxopyrimidin-4-yloxy)methyl)phenyl)propanoate, crucial for pharmaceutical applications (Vogt et al., 2013).
Compound Synthesis and Copolymerization
- Novel Compound Synthesis: Hussain et al. (2019) described the synthesis of novel trisubstituted ethylenes, providing a methodological framework relevant to the synthesis of complex compounds like Ethyl 3-(2-((5-chloro-1,6-dihydro-1-isopropyl-2-methyl-6-oxopyrimidin-4-yloxy)methyl)phenyl)propanoate (Hussain et al., 2019).
Crystal Structural Analysis
- Crystallography of Related Compounds: Research by Liu et al. (2012) in "Acta Crystallographica Section E" demonstrates the crystallographic analysis of a structurally similar compound, which is essential for understanding the physical properties and potential applications of Ethyl 3-(2-((5-chloro-1,6-dihydro-1-isopropyl-2-methyl-6-oxopyrimidin-4-yloxy)methyl)phenyl)propanoate (Liu et al., 2012).
Herbicidal Applications
- Herbicidal Activity Studies: A study by Xu et al. (2017) in the "Chinese Journal of Organic Chemistry" investigated the herbicidal activities of novel compounds, providing insights into the potential agricultural applications of compounds like Ethyl 3-(2-((5-chloro-1,6-dihydro-1-isopropyl-2-methyl-6-oxopyrimidin-4-yloxy)methyl)phenyl)propanoate (Xu et al., 2017).
Eigenschaften
IUPAC Name |
ethyl 3-[2-[(5-chloro-2-methyl-6-oxo-1-propan-2-ylpyrimidin-4-yl)oxymethyl]phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4/c1-5-26-17(24)11-10-15-8-6-7-9-16(15)12-27-19-18(21)20(25)23(13(2)3)14(4)22-19/h6-9,13H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGHUWTWDDWTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=C1COC2=C(C(=O)N(C(=N2)C)C(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104783 | |
| Record name | Benzenepropanoic acid, 2-[[[5-chloro-1,6-dihydro-2-methyl-1-(1-methylethyl)-6-oxo-4-pyrimidinyl]oxy]methyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-((5-chloro-1,6-dihydro-1-isopropyl-2-methyl-6-oxopyrimidin-4-yloxy)methyl)phenyl)propanoate | |
CAS RN |
1258652-72-0 | |
| Record name | Benzenepropanoic acid, 2-[[[5-chloro-1,6-dihydro-2-methyl-1-(1-methylethyl)-6-oxo-4-pyrimidinyl]oxy]methyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258652-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 2-[[[5-chloro-1,6-dihydro-2-methyl-1-(1-methylethyl)-6-oxo-4-pyrimidinyl]oxy]methyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















